Pyrrolidine versus Piperidine Substituent: Predicted Physicochemical Property Differentiation
The target compound (pyrrolidinylmethyl, C16H23ClN2O3S, MW 358.9) differs from its piperidine analog CAS 478041-63-3 (piperidinomethyl, C17H25ClN2O3S, MW 372.91) in ring size, molecular weight, and computed logP. PubChem-calculated XLogP3 for the target compound is 1.9, whereas the piperidine homolog carries an additional methylene, increasing both MW (+14 Da) and predicted lipophilicity [1]. For medicinal chemistry programs requiring specific CNS penetration or solubility windows, these differences are non-trivial [2].
| Evidence Dimension | Computed logP (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 1.9; MW = 358.9 g/mol |
| Comparator Or Baseline | CAS 478041-63-3 (piperidine analog): MW = 372.91 g/mol; XLogP3 not explicitly reported but expected higher due to additional methylene |
| Quantified Difference | MW difference = +14 Da (3.9% increase); predicted ΔlogP approximately +0.3 to +0.5 log units (class-level inference) |
| Conditions | PubChem computed properties; in silico prediction (XLogP3 algorithm) |
Why This Matters
Even modest logP shifts can significantly impact passive membrane permeability and aqueous solubility, directly affecting suitability for cell-based assays versus biochemical screens.
- [1] PubChem. Compound Summary for CID 3756117: XLogP3 = 1.9. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5(3): 235-248. (Class-level reference for logP impact on ADME.) View Source
